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molecular formula C7H7ClOS B8745452 4-Chloro-2-(methylthio)phenol

4-Chloro-2-(methylthio)phenol

Cat. No. B8745452
M. Wt: 174.65 g/mol
InChI Key: NUNDJHWAFRVDIO-UHFFFAOYSA-N
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Patent
USRE031771

Procedure details

A mixture of para-chlorophenol (100 grams, 0.78 moles) and cyclohexane (50 ml) was distilled free of cyclohexane to remove any residual water in the para-chlorophenol. The para-chlorophenol was heated at 160° to 180° C. and aluminum turnings (1.5 grams, 0.06 moles) were slowly added. After cessation of hydrogen evolution, methyldisulfide (46 ml) was added to the mixture and heated at reflux (ca. 152° C.) overnight. The temperature was then increased to 180° C. for 2 additional hours. The mixture was hydrolyzed by the addition of ⟦b⟧ 1N HCl, extracted with diethyl ether and dried over sodium sulfate. Concentration and distillation through a packed column gave, after removal of the para-chlorophenol, 52.25 grams of 4-chloro-2-(methylthio)-phenol product. The result was confirmed by NMR analysis, the overall yield being 55 percent.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Al].[H][H].[CH3:12][S:13]SC.Cl>C1CCCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([S:13][CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
46 mL
Type
reactant
Smiles
CSSC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
152 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled free of cyclohexane
CUSTOM
Type
CUSTOM
Details
to remove any residual water in the para-chlorophenol
TEMPERATURE
Type
TEMPERATURE
Details
The para-chlorophenol was heated at 160° to 180° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 180° C. for 2 additional hours
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and distillation through a packed column
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
after removal of the para-chlorophenol, 52.25 grams of 4-chloro-2-(methylthio)-phenol product
CUSTOM
Type
CUSTOM
Details
the overall yield

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C=C1)O)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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